Dodecyl trichloroacetate
Overview
Description
Dodecyl trichloroacetate, also known as trichloroacetic acid dodecyl ester, is an organic compound with the molecular formula C14H25Cl3O2. It is a derivative of trichloroacetic acid, where the hydrogen atoms of the carboxyl group are replaced by a dodecyl group. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of trichloroacetic acid with dodecanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to achieve optimal reaction rates, and the product is purified through distillation or recrystallization to obtain a high-purity compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and a base, such as sodium hydroxide, to yield trichloroacetic acid and dodecanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form dodecyl alcohol and trichloroethanol.
Substitution: It can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide, water, and heat.
Reduction: Lithium aluminum hydride, ether solvent, and low temperatures.
Substitution: Various nucleophiles (amines, thiols), solvents like ethanol or methanol, and mild heating.
Major Products Formed:
Hydrolysis: Trichloroacetic acid and dodecanol.
Reduction: Dodecyl alcohol and trichloroethanol.
Substitution: Substituted trichloroacetates with different functional groups.
Scientific Research Applications
Dodecyl trichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various esters and other derivatives.
Biology: Employed in the study of lipid interactions and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dodecyl trichloroacetate involves its interaction with various molecular targets, primarily through esterification and hydrolysis reactions. The compound can act as a surfactant, reducing surface tension and facilitating the formation of micelles in aqueous solutions. This property is particularly useful in applications involving emulsification and solubilization of hydrophobic compounds.
Comparison with Similar Compounds
Trichloroacetic acid: A strong acid used in protein precipitation and cosmetic treatments.
Dodecyl acetate: An ester used as a flavoring agent and in the production of perfumes.
Dodecyl alcohol: A fatty alcohol used in the manufacture of detergents and surfactants.
Uniqueness of Dodecyl Trichloroacetate: this compound stands out due to its combination of a long hydrophobic dodecyl chain and a highly reactive trichloromethyl group. This unique structure imparts both hydrophobic and reactive properties, making it versatile for various applications in organic synthesis, industrial processes, and scientific research.
Properties
IUPAC Name |
dodecyl 2,2,2-trichloroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBVFMYQESVNJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286478 | |
Record name | Dodecyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74339-50-7 | |
Record name | NSC46004 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloroacetic acid lauryl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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